molecular formula C19H18Cl3N3O3S B1668105 Butoconazole nitrate CAS No. 64872-77-1

Butoconazole nitrate

Cat. No. B1668105
CAS RN: 64872-77-1
M. Wt: 474.8 g/mol
InChI Key: ZHPWRQIPPNZNML-UHFFFAOYSA-N
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Description

Butoconazole nitrate is an organic nitrate salt obtained by the reaction of equimolar amounts of butaconazole and nitric acid . It is an antifungal agent used in gynecology for the treatment of vulvovaginal infections caused by Candida species, particularly Candida albicans . It is a synthetic imidazole derivative with fungistatic properties .


Synthesis Analysis

Butoconazole nitrate is synthesized from α,4-dichlorotoluene as a starting material via five steps including Grignard reaction, condensation, chlorination, condensation, and salification .


Molecular Structure Analysis

Butoconazole is a member of the class of imidazoles that is 1H-imidazole in which the hydrogen attached to the nitrogen is substituted by a 4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]butyl group .


Chemical Reactions Analysis

Butoconazole nitrate undergoes degradation under acidic hydrolytic and oxidative conditions . The degradation rate constant of Butoconazole nitrate was found to be 0.076 hr-1 and the half-life value was determined at 9.12 hr in an acidic medium .

Scientific Research Applications

1. Pharmacokinetics Study

  • Methods of Application : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of butoconazole in human plasma. Human plasma samples of 0.2 μL were pretreated by a single step protein precipitation procedure and analyzed using a high performance liquid chromatography (HPLC) electrospray tandem mass spectrometer system .
  • Results : The method was validated to be linear over the range of 20 to 8000 pg/mL (r >0.999) by using a weighted (1/x 2) quadratic regression. The mean recovery rate was more than 86.7%, and the intra- and inter-day precision of the quality control samples (QCs) was less than 8.3% and the accuracy ranged from 96.0% to 110.2% .

2. Treatment of Fungal Infections

  • Application Summary : Butoconazole Nitrate is an imidazole derivative with potent antifungal activity in vivo and in vitro. It has been clinically effective against vaginal infections due to Candida albicans .
  • Methods of Application : Butoconazole Nitrate is typically applied topically in the form of a cream for the treatment of fungal infections .
  • Results : Butoconazole Nitrate has been shown to be very effective clinically against infections caused by Candida albicans .

3. Quality Control Testing

  • Application Summary : Butoconazole Nitrate is used in quality control testing in the pharmaceutical industry .
  • Methods of Application : The specific methods of application can vary, but typically involve using Butoconazole Nitrate as a reference standard in various analytical techniques such as High Performance Liquid Chromatography (HPLC) .
  • Results : The results of these tests help ensure the quality and consistency of pharmaceutical products .

4. Lipid and Ergosterol Biosynthesis Study

  • Application Summary : Butoconazole Nitrate has been used in studies to understand its mechanism of action, particularly its interference with lipid and ergosterol biosynthesis .
  • Methods of Application : The specific methods of application can vary, but typically involve using Butoconazole Nitrate in in vitro experiments with Candida spp. to observe its effects on lipid and ergosterol biosynthesis .
  • Results : These studies have found that Butoconazole Nitrate interferes with the biosynthesis of lipid and ergosterol, which is thought to be a key part of its antifungal activity .

5. Quality Control Testing

  • Application Summary : Butoconazole Nitrate is used in quality control testing in the pharmaceutical industry .
  • Methods of Application : The specific methods of application can vary, but typically involve using Butoconazole Nitrate as a reference standard in various analytical techniques such as High Performance Liquid Chromatography (HPLC) .
  • Results : The results of these tests help ensure the quality and consistency of pharmaceutical products .

6. Lipid and Ergosterol Biosynthesis Study

  • Application Summary : Butoconazole Nitrate has been used in studies to understand its mechanism of action, particularly its interference with lipid and ergosterol biosynthesis .
  • Methods of Application : The specific methods of application can vary, but typically involve using Butoconazole Nitrate in in vitro experiments with Candida spp. to observe its effects on lipid and ergosterol biosynthesis .
  • Results : These studies have found that Butoconazole Nitrate interferes with the biosynthesis of lipid and ergosterol, which is thought to be a key part of its antifungal activity .

Safety And Hazards

Butoconazole nitrate is considered hazardous . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Butoconazole nitrate is an important addition to the class of antifungal agents. It has high activity against Candida albicans in vitro and is very effective clinically . It was introduced to the market for the short-term management of vaginal infections caused by Candida species . Future research may focus on improving the formulation and delivery of Butoconazole nitrate to enhance its effectiveness and patient compliance.

properties

IUPAC Name

1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N2S.HNO3/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22;2-1(3)4/h1-5,7-8,10-11,13,16H,6,9,12H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPWRQIPPNZNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045452
Record name Butoconazole nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butoconazole nitrate

CAS RN

64872-77-1
Record name Butoconazole nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64872-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoconazole nitrate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064872771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoconazole nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazole, 1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-, nitrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTOCONAZOLE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4805237NP5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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